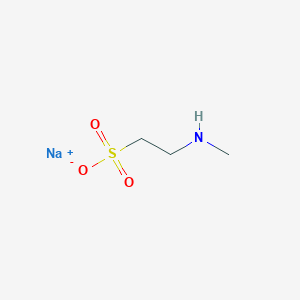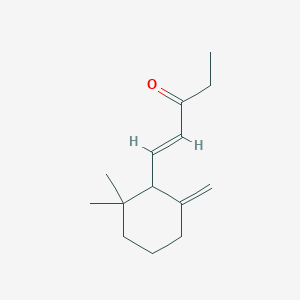
1-(2,2-Dimethyl-6-methylenecyclohexyl)pent-1-en-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,2-Dimethyl-6-methylenecyclohexyl)pent-1-en-3-one, also known as DMCPA, is a cyclic enone that has gained attention in the scientific community due to its potential applications in various fields. DMCPA has a unique structure that makes it a promising candidate for use in chemical synthesis, as well as in biological and medical research. In
Scientific Research Applications
1-(2,2-Dimethyl-6-methylenecyclohexyl)pent-1-en-3-one has shown potential in various scientific research applications. One area of interest is in the field of organic synthesis, where 1-(2,2-Dimethyl-6-methylenecyclohexyl)pent-1-en-3-one can be used as a starting material for the synthesis of various compounds. 1-(2,2-Dimethyl-6-methylenecyclohexyl)pent-1-en-3-one has also been studied for its potential as a chiral auxiliary in asymmetric synthesis.
In addition to its applications in organic synthesis, 1-(2,2-Dimethyl-6-methylenecyclohexyl)pent-1-en-3-one has also shown potential in the field of pharmacology. Studies have shown that 1-(2,2-Dimethyl-6-methylenecyclohexyl)pent-1-en-3-one has anti-inflammatory and analgesic properties, making it a potential candidate for the development of new drugs for the treatment of pain and inflammation.
Mechanism Of Action
The mechanism of action of 1-(2,2-Dimethyl-6-methylenecyclohexyl)pent-1-en-3-one is not fully understood, but studies have suggested that it may act by inhibiting the activity of cyclooxygenase enzymes, which are involved in the production of inflammatory mediators. 1-(2,2-Dimethyl-6-methylenecyclohexyl)pent-1-en-3-one may also act by modulating the activity of ion channels involved in pain signaling.
Biochemical And Physiological Effects
Studies have shown that 1-(2,2-Dimethyl-6-methylenecyclohexyl)pent-1-en-3-one has anti-inflammatory and analgesic effects in animal models. 1-(2,2-Dimethyl-6-methylenecyclohexyl)pent-1-en-3-one has been shown to reduce the production of inflammatory mediators, such as prostaglandins and cytokines, and to reduce pain sensitivity in animal models of inflammatory pain.
Advantages And Limitations For Lab Experiments
One advantage of using 1-(2,2-Dimethyl-6-methylenecyclohexyl)pent-1-en-3-one in lab experiments is its unique structure, which makes it a promising candidate for use in organic synthesis and pharmacology research. However, 1-(2,2-Dimethyl-6-methylenecyclohexyl)pent-1-en-3-one is relatively unstable and can be difficult to handle, which may limit its use in certain experiments.
Future Directions
There are several future directions for research involving 1-(2,2-Dimethyl-6-methylenecyclohexyl)pent-1-en-3-one. One area of interest is in the development of new drugs for the treatment of pain and inflammation. 1-(2,2-Dimethyl-6-methylenecyclohexyl)pent-1-en-3-one may also be studied further for its potential as a chiral auxiliary in asymmetric synthesis. Additionally, further research is needed to fully understand the mechanism of action of 1-(2,2-Dimethyl-6-methylenecyclohexyl)pent-1-en-3-one and its potential applications in other areas of research.
Synthesis Methods
1-(2,2-Dimethyl-6-methylenecyclohexyl)pent-1-en-3-one can be synthesized through a multistep process involving the reaction of cyclohexanone with various reagents. One common method involves the reaction of cyclohexanone with ethyl acetoacetate in the presence of sodium ethoxide to form 2,2-dimethyl-6-methylenecyclohexanone. This intermediate is then reacted with pentanal in the presence of p-toluenesulfonic acid to form 1-(2,2-Dimethyl-6-methylenecyclohexyl)pent-1-en-3-one.
properties
CAS RN |
64070-16-2 |
|---|---|
Product Name |
1-(2,2-Dimethyl-6-methylenecyclohexyl)pent-1-en-3-one |
Molecular Formula |
C14H22O |
Molecular Weight |
206.32 g/mol |
IUPAC Name |
(E)-1-(2,2-dimethyl-6-methylidenecyclohexyl)pent-1-en-3-one |
InChI |
InChI=1S/C14H22O/c1-5-12(15)8-9-13-11(2)7-6-10-14(13,3)4/h8-9,13H,2,5-7,10H2,1,3-4H3/b9-8+ |
InChI Key |
VBPVRSYPVFNWFV-CMDGGOBGSA-N |
Isomeric SMILES |
CCC(=O)/C=C/C1C(=C)CCCC1(C)C |
SMILES |
CCC(=O)C=CC1C(=C)CCCC1(C)C |
Canonical SMILES |
CCC(=O)C=CC1C(=C)CCCC1(C)C |
Other CAS RN |
64070-16-2 27417-37-4 |
Pictograms |
Irritant; Environmental Hazard |
synonyms |
1-(2,2-dimethyl-6-methylenecyclohexyl)pent-1-en-3-one; 1-(2,2-Dimethyl-6-methylenecyclohexyl)-1-penten-3-one; Einecs 264-653-5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



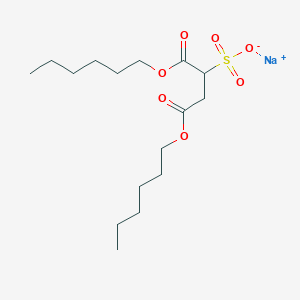
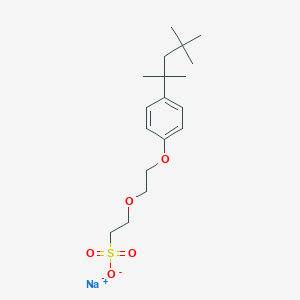
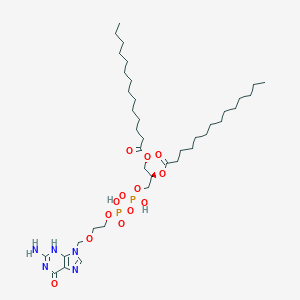
![2-[2-(9,9-Dimethyldecylsulfanyl)ethoxy]ethanol](/img/structure/B148172.png)
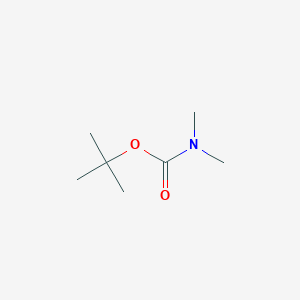
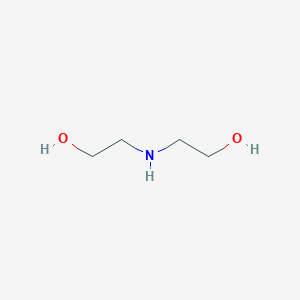
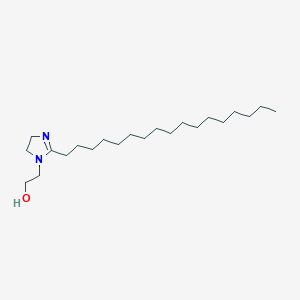
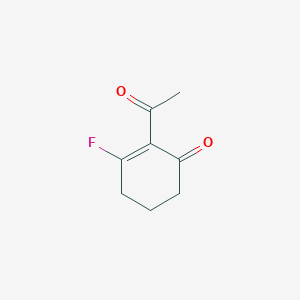
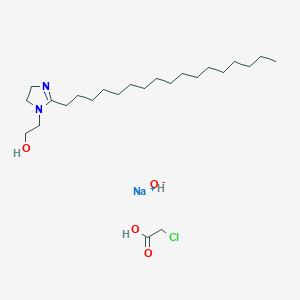
![2-[2-(2-Oxoethyl)-1,3-dioxolan-2-yl]acetaldehyde](/img/structure/B148184.png)
![[(1-Isopropylpiperidin-4-yl)methyl]amine](/img/structure/B148190.png)
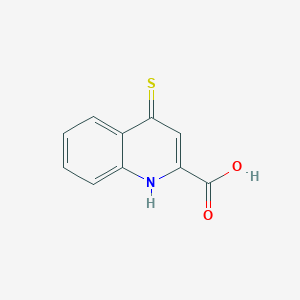
![Isooctadecanamide, N-[3-(dimethylamino)propyl]-](/img/structure/B148194.png)
